molecular formula C18H17N3O2 B2737598 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide CAS No. 862831-15-0

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2737598
CAS RN: 862831-15-0
M. Wt: 307.353
InChI Key: DNWYMWQQRKXSTK-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), which plays a critical role in many cellular signaling pathways.

Scientific Research Applications

Pharmacological Applications of Related Compounds

  • Biological Effects of Related Compounds : Studies have explored the toxicology and biological effects of various acetamide and formamide derivatives, highlighting their commercial importance and expanding our knowledge on the biological consequences of exposure. These chemicals show varied biological responses, which depend both on the material's biology and its usage or proposed usage. For instance, the review by Kennedy (2001) delves into the effects of acetamide, N,N-dimethylacetamide, and other related compounds, indicating significant commercial and toxicological relevance (Kennedy, 2001).

  • Synthesis and Pharmacological Activities : Piracetam and its derivatives, known for their nootropic effects, demonstrate the significance of cyclic compounds and their derivatives in treating central nervous system disorders. This illustrates the potential for compounds like 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide to play a role in pharmacological research, given their structural complexity and capability to interact with biological systems (Dhama et al., 2021).

  • Chemistry and Properties of Pyridine Derivatives : The review on the chemistry and properties of pyridine derivatives, including their complexes, underscores the diverse applications and significant interest in these compounds across various branches of chemistry. This includes their roles in forming complex compounds and the exploration of their spectroscopic properties, magnetic properties, biological, and electrochemical activity, suggesting areas where a compound like 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide might find relevance (Boča et al., 2011).

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-16(14-8-3-4-9-15(14)21(12)2)17(22)18(23)20-11-13-7-5-6-10-19-13/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWYMWQQRKXSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide

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